molecular formula C11H14N2O6S B14209311 (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid CAS No. 827612-92-0

(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid

Katalognummer: B14209311
CAS-Nummer: 827612-92-0
Molekulargewicht: 302.31 g/mol
InChI-Schlüssel: ZYRBSCCVHTYLMB-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is an organic compound with a complex structure that includes a phenylcarbamoyl group, an amino group, and a sulfobutanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfobutanoic acid moiety can be oxidized to form sulfonic acid derivatives.

    Reduction: The phenylcarbamoyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins, potentially inhibiting their function. The sulfobutanoic acid moiety can participate in various biochemical pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid: is similar to compounds like (2S)-2-[(Phenylcarbamoyl)amino]-4-butanoic acid and (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfonic acid.

    (2S)-2-[(Phenylcarbamoyl)amino]-4-butanoic acid: lacks the sulfonic acid group, making it less reactive in certain biochemical pathways.

    (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfonic acid: has a sulfonic acid group, which can make it more soluble in water and more reactive in oxidation reactions.

Uniqueness

The presence of both the phenylcarbamoyl group and the sulfobutanoic acid moiety in this compound makes it unique. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

827612-92-0

Molekularformel

C11H14N2O6S

Molekulargewicht

302.31 g/mol

IUPAC-Name

(2S)-2-(phenylcarbamoylamino)-4-sulfobutanoic acid

InChI

InChI=1S/C11H14N2O6S/c14-10(15)9(6-7-20(17,18)19)13-11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)(H2,12,13,16)(H,17,18,19)/t9-/m0/s1

InChI-Schlüssel

ZYRBSCCVHTYLMB-VIFPVBQESA-N

Isomerische SMILES

C1=CC=C(C=C1)NC(=O)N[C@@H](CCS(=O)(=O)O)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC(CCS(=O)(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.